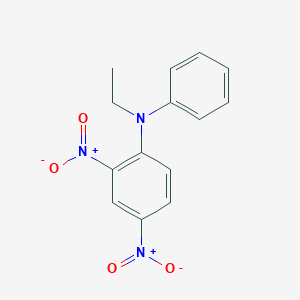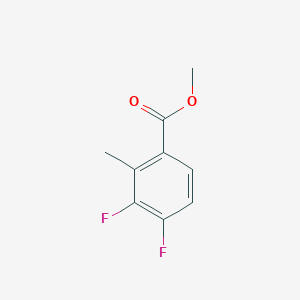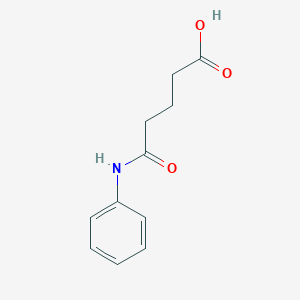
戊二酰胺酸
描述
Glutaranilic acid is an organic compound that belongs to the class of dicarboxylic acids. It is structurally characterized by the presence of two carboxyl groups attached to a five-carbon chain. This compound is of significant interest due to its various applications in industrial chemistry, medicine, and biological research.
科学研究应用
Glutaranilic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Glutaranilic acid primarily targets Aspartate aminotransferase , Branched-chain-amino-acid aminotransferase , and Glutamate decarboxylase alpha . These enzymes play crucial roles in amino acid metabolism, particularly in the catabolism of lysine, hydroxylysine, and tryptophan .
Mode of Action
It is known that glutaranilic acid can interfere with the enzymatic steps involved in the conversion of certain amino acids . This interference can lead to changes in the metabolic pathways of these amino acids, affecting their normal functioning .
Biochemical Pathways
Glutaranilic acid is produced in the body during the metabolism of certain amino acids, including lysine, hydroxylysine, and tryptophan . It is generated within the brain from mitochondrial catabolism of these amino acids . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy .
Pharmacokinetics
It is known that glutaranilic acid accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . This accumulation can have significant effects on the bioavailability of the compound and its overall impact on the body .
Result of Action
The accumulation of Glutaranilic acid in the body can lead to a variety of effects. It disrupts neurotransmission, redox homeostasis, bioenergetics, and myelination, and induces reactive astrogliosis and neuronal death . In addition, it can provoke neurodevelopmental motor delay, cognitive impairment, and convulsions .
生化分析
Biochemical Properties
Glutaranilic acid plays a significant role in the degradation of L-lysine, L-hydroxylysine, and L-tryptophan . It interacts with the enzyme glutaryl-CoA dehydrogenase (GCDH), which mediates these degradation processes . The nature of these interactions involves the conversion of glutaric acid into glutaryl-CoA, a crucial step in the catabolism of certain amino acids .
Cellular Effects
The presence of Glutaranilic acid in cells can lead to the accumulation of glutaric acid (GA) and 3-hydroxyglutaric acid (3HGA) in bodily tissues, particularly in the brain . This accumulation can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Glutaranilic acid exerts its effects through its interactions with the GCDH enzyme . Variants in the gene encoding this enzyme can lead to GA1, resulting in an inability to effectively metabolize Glutaranilic acid . This can lead to changes in gene expression and potentially result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glutaranilic acid can change over time. For instance, studies have shown that patients with GA1 have increased concentrations of glutarylcarnitine (C5DC) and glutaric acid (GA) in their urine . These levels were found to be higher in patients identified via newborn screening compared to those identified via clinical diagnosis .
Metabolic Pathways
Glutaranilic acid is involved in the metabolic pathway that degrades L-lysine, L-hydroxylysine, and L-tryptophan . This process is mediated by the GCDH enzyme . Variations in this pathway can lead to changes in metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Glutaranilic acid can be synthesized through several methods. One common approach involves the ring-opening of butyrolactone with potassium cyanide to form the potassium salt of the carboxylate-nitrile, which is then hydrolyzed to yield the diacid . Another method includes the hydrolysis followed by oxidation of dihydropyran . Additionally, reacting 1,3-dibromopropane with sodium or potassium cyanide to obtain the dinitrile, followed by hydrolysis, is also a viable synthetic route .
Industrial Production Methods: In industrial settings, glutaric acid, a precursor to glutaranilic acid, is often produced as a by-product of adipic acid production. This process involves the recovery of mixed straight-chain dicarboxylic acids, which contain approximately 50% glutaric acid . The separation methods include extraction, crystallization, rectification, urea complexation, and esterification .
化学反应分析
Types of Reactions: Glutaranilic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Glutaranilic acid can be oxidized using hydrogen peroxide, which is an environmentally friendly oxidant.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products: The major products formed from these reactions include glutaric anhydride, glutaric esters, and various substituted derivatives .
相似化合物的比较
Adipic Acid: Another dicarboxylic acid with a six-carbon chain, commonly used in the production of nylon.
Succinic Acid: A four-carbon dicarboxylic acid involved in the citric acid cycle.
Pimelic Acid: A seven-carbon dicarboxylic acid used in the synthesis of various polymers.
Uniqueness: Glutaranilic acid is unique due to its five-carbon chain, which provides specific properties that are beneficial in decreasing polymer elasticity . Its ability to inhibit beta-glucuronidase also sets it apart from other dicarboxylic acids .
属性
IUPAC Name |
5-anilino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGFGBJFZEEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279004 | |
| Record name | Glutaranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-99-3 | |
| Record name | Glutaranilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutaranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium acetate in the cyclodehydration of glutaranilic acids?
A1: While the provided abstract [] does not delve into the specific mechanism or the role of sodium acetate, it highlights its function in the cyclodehydration of glutaranilic acids. This suggests that sodium acetate likely acts as a base or catalyst in the reaction, facilitating the cyclization process. Further investigation into the full text of the paper would be required to elaborate on the specific mechanism and the influence of sodium acetate on the reaction kinetics and yield.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

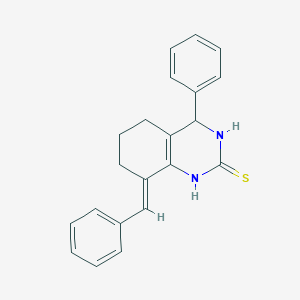
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
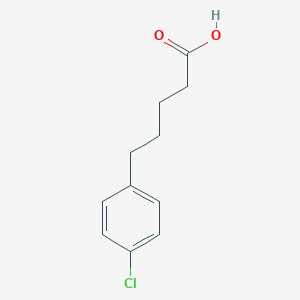
![4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline](/img/structure/B182873.png)
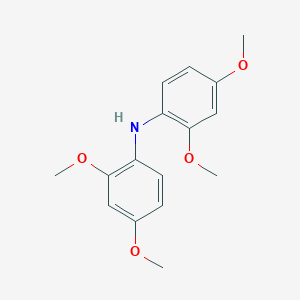
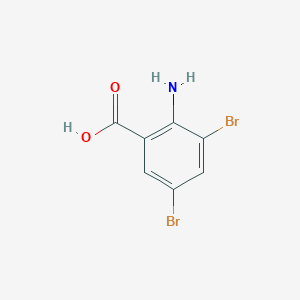

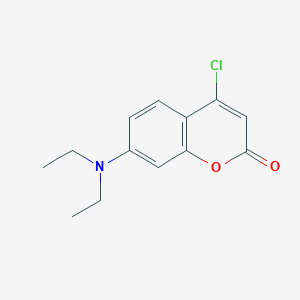
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
